[3-(Octadecylsulfanyl)propyl]phosphonic acid
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Overview
Description
[3-(Octadecylsulfanyl)propyl]phosphonic acid is an organophosphorus compound characterized by a long octadecyl chain attached to a propyl group, which is further bonded to a phosphonic acid group. This compound is known for its unique properties, including its ability to form self-assembled monolayers on various surfaces, making it valuable in a range of scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Octadecylsulfanyl)propyl]phosphonic acid typically involves the reaction of octadecyl mercaptan with 3-chloropropylphosphonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Reactants: Octadecyl mercaptan and 3-chloropropylphosphonic acid.
Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen, to prevent oxidation. The temperature is maintained at around 60-80°C.
Catalysts: A base, such as triethylamine, is often used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
[3-(Octadecylsulfanyl)propyl]phosphonic acid undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the octadecyl chain can be oxidized to form sulfoxides or sulfones.
Substitution: The phosphonic acid group can participate in substitution reactions, where the hydroxyl groups are replaced by other functional groups.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the phosphonic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Reagents such as alkyl halides or acyl chlorides are used for substitution reactions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Substitution: Various substituted phosphonic acid derivatives.
Hydrolysis: Phosphonic acid and corresponding alcohols or thiols.
Scientific Research Applications
[3-(Octadecylsulfanyl)propyl]phosphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and in the formation of self-assembled monolayers on metal oxide surfaces.
Biology: Employed in the study of cell membranes and as a component in biosensors.
Medicine: Investigated for its potential use in drug delivery systems and as a coating for medical implants to improve biocompatibility.
Industry: Utilized in the production of anti-corrosive coatings and as a lubricant additive.
Mechanism of Action
The mechanism of action of [3-(Octadecylsulfanyl)propyl]phosphonic acid involves its ability to form strong bonds with surface atoms of various materials. The long octadecyl chain provides hydrophobic properties, while the phosphonic acid group ensures strong adhesion to surfaces. This dual functionality makes it effective in forming protective coatings and self-assembled monolayers .
Comparison with Similar Compounds
Similar Compounds
Octadecylphosphonic acid: Similar in structure but lacks the sulfanyl group.
Hexadecylphosphonic acid: Shorter alkyl chain compared to [3-(Octadecylsulfanyl)propyl]phosphonic acid.
Dodecylphosphonic acid: Even shorter alkyl chain and different surface properties.
Uniqueness
This compound is unique due to the presence of the sulfanyl group, which imparts additional chemical reactivity and the ability to form stronger bonds with certain surfaces. This makes it more versatile in applications requiring robust surface coatings and functionalization .
Properties
CAS No. |
183861-96-3 |
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Molecular Formula |
C21H45O3PS |
Molecular Weight |
408.6 g/mol |
IUPAC Name |
3-octadecylsulfanylpropylphosphonic acid |
InChI |
InChI=1S/C21H45O3PS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-26-21-18-19-25(22,23)24/h2-21H2,1H3,(H2,22,23,24) |
InChI Key |
GLDOAHMHLZCFMB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCSCCCP(=O)(O)O |
Origin of Product |
United States |
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